3-Hydroxyazetidine-3-carbonitrile hydrochloride

Description

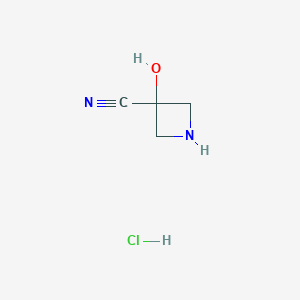

3-Hydroxyazetidine-3-carbonitrile hydrochloride is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a hydroxyl (-OH) and carbonitrile (-CN) group at the 3-position, along with a hydrochloride salt. This structural configuration confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry. The compound’s small ring size introduces significant ring strain, which can enhance reactivity in nucleophilic substitution or ring-opening reactions. Its hydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous reaction systems .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-hydroxyazetidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c5-1-4(7)2-6-3-4;/h6-7H,2-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVQWMBBODTPBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C#N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785077-92-0 | |

| Record name | 3-hydroxyazetidine-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxyazetidine-3-carbonitrile hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3-aminopropionitrile with formaldehyde and hydrochloric acid, leading to the formation of the azetidine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyazetidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to primary amines under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Potential Therapeutic Agent :

- Research indicates that compounds similar to 3-hydroxyazetidine-3-carbonitrile hydrochloride exhibit properties that may be beneficial in treating various diseases, including cancer and autoimmune disorders. For instance, azetidine derivatives have been explored for their immunomodulatory effects, suggesting potential use in therapies targeting immune responses .

- Synthesis of Bioactive Molecules :

- Enzyme Inhibition Studies :

Synthetic Applications

- Organic Synthesis :

- Radiolabeling Studies :

Case Study 1: Immunomodulatory Effects

A study published in a patent outlines the use of azetidine derivatives, including this compound, as immunomodulators. The findings suggest that these compounds can modulate immune responses effectively, indicating their potential role in treating autoimmune diseases .

Case Study 2: Synthesis of Complex Molecules

Research documented in "Progress in Heterocyclic Chemistry" highlights the successful synthesis of various bioactive compounds from this compound. The study emphasizes its utility as a precursor for creating complex heterocycles that exhibit biological activity .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-hydroxyazetidine-3-carbonitrile hydrochloride is primarily related to its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction is facilitated by the presence of reactive functional groups, such as the hydroxyl and nitrile groups, which can participate in various chemical reactions within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxyquinuclidine-3-carbonitrile Hydrochloride

- Structure : Bicyclic quinuclidine (1-azabicyclo[2.2.2]octane) core with -OH and -CN groups at the 3-position.

- Molecular Formula : C₈H₁₃ClN₂O (MW: 188.655 g/mol).

- Increased molecular weight and steric bulk may limit solubility in non-polar solvents. Applications: Used in chiral catalysis and as a precursor for neuroactive compounds due to its rigid bicyclic structure .

Methyl Azetidine-3-carboxylate Hydrochloride

- Structure : Azetidine ring with a methyl ester (-COOCH₃) substituent.

- Molecular Formula: C₅H₁₀ClNO₂ (MW: 151.59 g/mol).

- Key Differences :

3-Fluoroazetidine Hydrochloride

- Structure : Azetidine with a fluorine atom at the 3-position.

- Molecular Formula : C₃H₇ClFN (MW: 127.55 g/mol).

- Key Differences :

3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride

- Structure: Azetidine with -CONH₂ and isopropylamino (-NHCH(CH₃)₂) groups.

- Molecular Formula : C₇H₁₇Cl₂N₃O (MW: 230.14 g/mol).

- Key Differences: The carboxamide (-CONH₂) and amine groups introduce hydrogen-bonding sites, enhancing solubility in aqueous media. Dihydrochloride salt form increases ionic character compared to mono-hydrochloride derivatives. Applications: Potential kinase inhibitor or GPCR modulator due to dual functionalization .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| 3-Hydroxyazetidine-3-carbonitrile HCl | C₄H₆ClN₂O | 148.56* | -OH, -CN, HCl | Pharmaceutical intermediates |

| 3-Hydroxyquinuclidine-3-carbonitrile HCl | C₈H₁₃ClN₂O | 188.65 | -OH, -CN, HCl | Chiral catalysis |

| Methyl Azetidine-3-carboxylate HCl | C₅H₁₀ClNO₂ | 151.59 | -COOCH₃, HCl | Peptide mimetics |

| 3-Fluoroazetidine HCl | C₃H₇ClFN | 127.55 | -F, HCl | PET tracers |

| 3-(Isopropylamino)azetidine-3-carboxamide diHCl | C₇H₁₇Cl₂N₃O | 230.14 | -CONH₂, -NHCH(CH₃)₂, 2HCl | Kinase inhibitors |

Research Findings and Trends

- Reactivity : The -CN group in 3-Hydroxyazetidine-3-carbonitrile HCl facilitates nucleophilic additions, whereas ester or amide derivatives (e.g., Methyl Azetidine-3-carboxylate HCl) are more suited for hydrolytic or condensation reactions .

- Solubility: Hydrochloride salts generally exhibit superior aqueous solubility compared to free bases, critical for drug formulation. However, dihydrochloride salts (e.g., 3-(Isopropylamino)azetidine-3-carboxamide diHCl) may precipitate in high-ionic-strength solutions .

- Biological Activity : Fluorinated and nitrile-containing azetidines show promise in CNS-targeted therapies due to their ability to cross the blood-brain barrier .

Biological Activity

3-Hydroxyazetidine-3-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both hydroxyl and nitrile functional groups on the azetidine ring enhances its reactivity and interaction with biological targets, making it a valuable candidate for various therapeutic applications.

The compound exhibits diverse chemical reactivity, which includes:

- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.

- Reduction : The nitrile group can be reduced to primary amines.

- Substitution : It can undergo nucleophilic substitution reactions, where hydroxyl or nitrile groups are replaced by other functional groups.

These reactions allow this compound to interact with biological molecules, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modification of enzymatic activity, which is crucial for its potential therapeutic effects .

Biological Activity

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. Its mechanism involves targeting DNA gyrase and topoisomerase IV, similar to other fluoroquinolones .

- Enzyme Inhibition : It serves as a precursor in the synthesis of enzyme inhibitors, contributing to the development of new therapeutic agents aimed at various diseases, including infections and cancer .

- Toxicity Profile : Preliminary studies indicate that the compound may exhibit harmful effects if ingested or upon skin contact, highlighting the need for careful handling in laboratory settings .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological profiling of azetidine-based compounds, including this compound. Key findings include:

- Synthesis Challenges : The compound can be synthesized through multi-step processes involving various chemical transformations. For instance, a study detailed a method involving deprotection and subsequent reactions to yield azetidine derivatives with high purity .

- Biological Profiling : In vitro assays demonstrated that compounds derived from this compound possess significant antimicrobial activity, with minimum inhibitory concentrations (MIC) established for various bacterial strains .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the azetidine ring can enhance biological activity. For example, substituents at specific positions on the ring can influence both potency and selectivity against target enzymes .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Hydroxyazetidine hydrochloride | Lacks nitrile group | Limited antimicrobial properties |

| Azetidine-3-carbonitrile | Lacks hydroxyl group | Moderate enzyme inhibition |

| 3-Aminopropionitrile | Precursor for azetidine derivatives | Potential enzyme inhibitor |

The dual functionality of this compound allows it to participate in a broader range of chemical reactions compared to its analogs, making it versatile in synthetic chemistry and pharmaceutical research .

Q & A

Q. Q1. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-Hydroxyazetidine-3-carbonitrile hydrochloride?

To ensure compound integrity, use a combination of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) .

- HPLC : Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) and column selection (C18 reverse-phase) to resolve impurities. Detection at 210–220 nm is suitable for nitrile-containing compounds .

- NMR : Assign peaks using ¹H, ¹³C, and DEPT-135 spectra. Compare chemical shifts with structurally related azetidine derivatives (e.g., azetidine-3-carboxylic acid, δ ~3.5–4.5 ppm for azetidine protons) .

Q. Q2. How should researchers handle solubility challenges during experimental design?

- Solvent selection : Test polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers. Note that hydrochloride salts often exhibit better aqueous solubility than free bases.

- Validation : Quantify solubility via UV-Vis spectroscopy or gravimetric analysis. For biological assays, ensure solvents are <1% (v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in spectral data for this compound derivatives?

- Case study : If NMR data conflicts with theoretical predictions (e.g., unexpected splitting of azetidine ring protons), perform 2D NMR (COSY, HSQC) to confirm connectivity.

- Computational validation : Compare experimental shifts with density functional theory (DFT)-simulated spectra. For example, discrepancies in carbonyl or nitrile group shifts may indicate tautomerism or hydrogen bonding .

Q. Q4. How can synthetic routes be optimized to minimize by-products in azetidine ring formation?

- Reaction design : Use microwave-assisted synthesis to reduce reaction time and improve yield. For example, cyclization of β-amino alcohols with cyanogen bromide under controlled pH (6–7) minimizes hydrolysis by-products.

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) to separate polar impurities .

Q. Q5. What methodologies validate the stability of this compound under physiological conditions?

- Accelerated stability testing : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC-MS.

- Kinetic analysis : Apply the Arrhenius equation to predict shelf-life. For example, if degradation follows first-order kinetics, calculate activation energy (Ea) from temperature-dependent studies .

Data Analysis and Experimental Design

Q. Q6. How should researchers address batch-to-batch variability in biological activity assays?

- Statistical rigor : Use factorial design (e.g., 2³ factorial matrix) to assess variables like pH, temperature, and solvent purity. For example, a study on hydroxyzine hydrochloride tablets identified excipient interactions as critical variables .

- Normalization : Express activity relative to a reference standard (e.g., IC50 values for RORγt inhibition compared to known inhibitors like Vimirogant hydrochloride) .

Q. Q7. What protocols ensure reproducibility in quantifying nitrile-containing metabolites?

- Sample preparation : Derivatize nitrile groups with 2,4-dinitrophenylhydrazine to enhance UV detection sensitivity.

- Validation : Follow ICH guidelines for linearity (R² >0.995), precision (%RSD <2%), and recovery (98–102%) .

Biological and Pharmacological Applications

Q. Q8. How can the biological activity of this compound be evaluated in vitro?

- Target engagement : Screen against kinase or protease panels (e.g., Eurofins KinaseProfiler). For RORγt inhibition, use a luciferase reporter assay in HEK293 cells transfected with RORγt response elements .

- Cytotoxicity : Test in primary human hepatocytes or HepG2 cells using MTT assays. Compare selectivity indices (IC50 for target vs. cytotoxicity) .

Q. Q9. What experimental models are suitable for studying its pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.